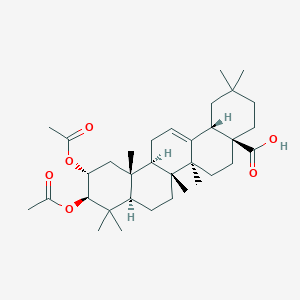
Naphtho(1,2-d)thiazolium, 2-(3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-(2-furanyl)-1-propen-1-yl)-1-(3-sulfopropyl)-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium is a complex organic compound with a unique structure that combines benzothiazole, furan, and naphthothiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and naphthothiazole intermediates, followed by their coupling with the furan derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound’s quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures and are used in the production of dyes and herbicides.
Synthetic Compounds with Biological Activity: Compounds like deoxycorticosterone analogs have similar biological activities and molecular architectures.
Uniqueness
2-[3-(3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)-2-(2-furanyl)-1-propenyl]-1-(3-sulfonatopropyl)naphtho[1,2-d]thiazol-1-ium is unique due to its complex structure, which combines multiple aromatic and heterocyclic rings
Propriétés
Numéro CAS |
68239-17-8 |
|---|---|
Formule moléculaire |
C31H28N2O4S3 |
Poids moléculaire |
588.8 g/mol |
Nom IUPAC |
3-[2-[(Z,3Z)-3-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)-2-(furan-2-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C31H28N2O4S3/c1-3-32-25-18-21(2)11-13-27(25)38-29(32)19-23(26-10-6-16-37-26)20-30-33(15-7-17-40(34,35)36)31-24-9-5-4-8-22(24)12-14-28(31)39-30/h4-6,8-14,16,18-20H,3,7,15,17H2,1-2H3 |
Clé InChI |
UYLBZKFZSFHEDU-UHFFFAOYSA-N |
SMILES isomérique |
CCN\1C2=C(C=CC(=C2)C)S/C1=C\C(=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CCCS(=O)(=O)[O-])\C6=CC=CO6 |
SMILES canonique |
CCN1C2=C(C=CC(=C2)C)SC1=CC(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CCCS(=O)(=O)[O-])C6=CC=CO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



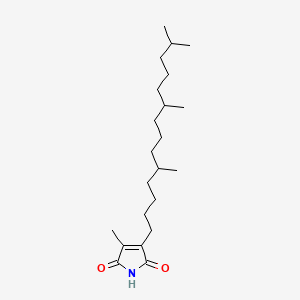


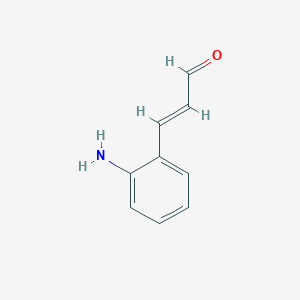
![Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-](/img/structure/B13794892.png)
![3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794893.png)
![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
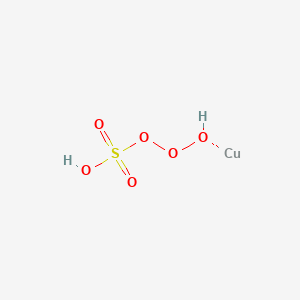

![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dihexyl-](/img/structure/B13794910.png)
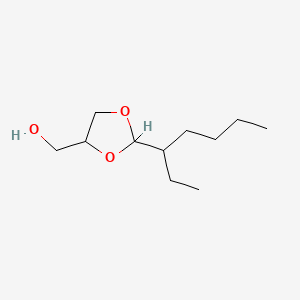
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)
